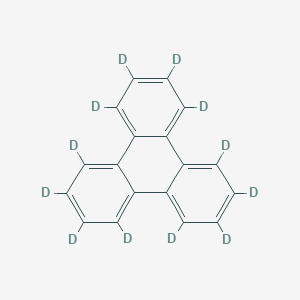

Triphenylene-d12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriotriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGBZMMZGDRARJ-AQZSQYOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3C4=C(C(=C(C(=C24)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Triphenylene-d12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylene-d12 is the deuterated form of triphenylene (B110318), a polycyclic aromatic hydrocarbon (PAH). In this isotopologue, all twelve hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling makes this compound an invaluable tool in various scientific disciplines, particularly in analytical and environmental chemistry, where it serves as a highly effective internal standard for the quantification of PAHs. Its physicochemical properties are fundamental to its application and understanding. This technical guide provides a comprehensive overview of these properties, supported by experimental protocols and a logical workflow for its characterization.

Core Physicochemical Properties

The essential physicochemical characteristics of this compound are summarized in the tables below. These properties are critical for its handling, storage, and application in experimental settings.

General and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₈D₁₂ | [1][2][3] |

| Molecular Weight | 240.36 g/mol | [2][3] |

| CAS Number | 17777-56-9 | [1][3][4] |

| Isotopic Purity | ≥98 atom % D | [3] |

| Physical Form | Solid | [3] |

| Appearance | Off-white solid | [5] |

| Storage Conditions | Room temperature, protected from light and moisture. | [6] |

Thermal Properties

| Property | Value | Notes | Source(s) |

| Melting Point | 196-197 °C | - | [5] |

| Boiling Point | Not experimentally determined for the deuterated form. | The boiling point of non-deuterated triphenylene is 438 °C. Due to the kinetic isotope effect, the boiling point of this compound is expected to be very similar. | [7][8] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Chloroform | Sparingly soluble | [5] |

| Dichloromethane | Sparingly soluble | [5] |

| Methanol | Slightly soluble (with heating) | [5] |

| Water | Insoluble | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectroscopic data based on the analysis of its non-deuterated counterpart and the known effects of deuteration.

| Technique | Expected Observations |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ will be observed at m/z 240.36, which is 12 mass units higher than that of non-deuterated triphenylene (m/z 228.29). The fragmentation pattern will be similar to triphenylene, with shifts in fragment masses corresponding to the number of deuterium atoms retained. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Due to the replacement of all protons with deuterium, the ¹H NMR spectrum will show no signals. The ¹³C NMR spectrum will exhibit signals corresponding to the carbon skeleton, with potential slight shifts and changes in relaxation times compared to the non-deuterated compound. Deuterium NMR (²H NMR) would show a characteristic signal for the aromatic deuterons. |

| Infrared (IR) Spectroscopy | The C-D stretching vibrations will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of non-deuterated triphenylene. Other vibrational modes involving hydrogen will also be shifted to lower frequencies. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

Principle: The melting point is determined by heating a small, packed sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (around 175 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the entire sample has melted (T₂).

-

The melting point is reported as the range T₁ - T₂.

Determination of Boiling Point (Micro Method)

Apparatus:

-

Thiele tube or a similar heating bath apparatus

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (high temperature range)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating oil (e.g., silicone oil)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer so that the sample and bulb are immersed in the heating oil within the Thiele tube, but not touching the sides of the glass.

-

Heat the side arm of the Thiele tube gently and slowly.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Qualitative Determination of Solubility

Principle: The solubility of this compound in various solvents is determined by observing the extent to which it dissolves at a given temperature.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Water bath (for heating)

-

Spatula

-

A selection of solvents (e.g., chloroform, dichloromethane, methanol, water)

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 1-2 mg) into separate test tubes.

-

Add a small, measured volume of a solvent (e.g., 1 mL) to each test tube.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes at room temperature.

-

Observe and record whether the solid has completely dissolved, partially dissolved, or remained insoluble.

-

For solvents in which the compound is sparingly or slightly soluble, gently heat the test tube in a water bath and observe any changes in solubility. Record the observations.

-

Categorize the solubility as "soluble," "sparingly soluble," "slightly soluble," or "insoluble" for each solvent at room temperature and with heating.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Logical workflow for the physicochemical characterization of this compound.

Conclusion

This technical guide provides a thorough examination of the known physicochemical properties of this compound. The data presented in a structured format, along with detailed experimental protocols, offers a valuable resource for researchers and scientists. The logical workflow diagram further clarifies the process of comprehensive characterization for this important isotopically labeled compound. While a specific experimental boiling point for the deuterated form is not available, the properties of its non-deuterated analogue provide a reliable estimate. The information contained herein is essential for the effective and safe use of this compound in its various applications.

References

- 1. This compound | CAS 17777-56-9 | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Triphenylene | C18H12 | CID 9170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Triphenylene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-601-1 [isotope.com]

- 7. Triphenylene - Wikipedia [en.wikipedia.org]

- 8. 217-59-4 CAS MSDS (Triphenylene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Purification of Triphenylene-d12

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Triphenylene-d12, a perdeuterated polycyclic aromatic hydrocarbon. The methodologies outlined are based on established scientific literature, offering detailed protocols and data to support researchers in the fields of materials science, analytical chemistry, and drug development.

Introduction

Triphenylene (B110318) is a highly symmetric, planar polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings. Its unique electronic and self-assembling properties make it a valuable building block in the development of organic electronic materials, such as discotic liquid crystals and organic light-emitting diodes (OLEDs). Deuterated analogues of organic molecules, such as this compound, are crucial tools in a variety of scientific applications. They serve as internal standards in mass spectrometry-based quantification, aid in the elucidation of reaction mechanisms through kinetic isotope effect studies, and are used in neutron scattering experiments to probe molecular structure and dynamics. This guide focuses on a robust and efficient method for the preparation of high-purity this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a highly efficient H/D exchange reaction catalyzed by an arenium acid. This method offers excellent deuterium (B1214612) incorporation under ambient conditions, using benzene-d6 (B120219) as the deuterium source.

Synthesis Pathway

The overall synthetic strategy involves the direct deuteration of commercially available triphenylene using a strong Brønsted acid catalyst, [mesitylene-H]⁺, in a deuterated solvent.

Triphenylene-d12 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on Triphenylene-d12, a deuterated polycyclic aromatic hydrocarbon. Given its nature as a stable isotope-labeled compound, its primary application in research and development is as an internal standard for quantitative analysis, particularly in mass spectrometry-based methods. This document outlines its key properties and a general workflow for its application.

Core Data Presentation

The following table summarizes the key quantitative and identifying information for this compound.

| Property | Value | Citations |

| CAS Number | 17777-56-9 | [1][2][3][][5] |

| Molecular Formula | C₁₈D₁₂ | [2][3] |

| Molecular Weight | 240.36 g/mol | [2][3][] |

| Alternate Molecular Weight | 240.37 g/mol | [5][6] |

| Isotopic Purity | 98 atom % D | [6] |

| Unlabeled CAS Number | 217-59-4 | [1][6] |

Primary Application: Internal Standard

This compound serves as an ideal internal standard for the quantification of its unlabeled counterpart, triphenylene, and other related polycyclic aromatic hydrocarbons (PAHs). In analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is a compound added in a known amount to samples, calibrators, and controls. Its purpose is to correct for the loss of analyte during sample preparation and to account for variations in instrument response.

As a deuterated standard, this compound is chemically identical to the native analyte but has a different mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical properties ensure they behave almost identically during sample extraction, cleanup, and chromatographic separation.

General Experimental Protocol for Use in LC-MS

The following outlines a generalized methodology for using this compound as an internal standard for the quantification of an analyte (e.g., unlabeled triphenylene) in a sample matrix.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the certified this compound standard in a suitable organic solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Prepare a separate stock solution of the native analyte (the compound to be measured) at a known concentration.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by performing serial dilutions of the native analyte stock solution to cover the expected concentration range in the samples.

-

Spike each calibration standard with a fixed, known concentration of the this compound internal standard working solution.

-

-

Sample Preparation:

-

To each unknown sample, add the same fixed, known amount of the this compound internal standard working solution as was added to the calibrators.

-

Perform the necessary sample extraction and cleanup procedures (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

-

-

LC-MS Analysis:

-

Inject the prepared calibrators and samples into the LC-MS system.

-

Develop a chromatographic method to separate the analyte and internal standard from other components.

-

Set up the mass spectrometer to monitor for specific mass-to-charge (m/z) transitions for both the native analyte and this compound (e.g., using Multiple Reaction Monitoring, MRM).

-

-

Data Analysis:

-

For each calibrator, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Plot these peak area ratios against the known concentrations of the analyte in the calibrators to generate a calibration curve.

-

For each unknown sample, calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio from the calibration curve.

-

Workflow Visualization

The following diagram illustrates the logical workflow for using this compound as an internal standard in a typical quantitative analytical experiment.

Caption: Workflow for quantitative analysis using an internal standard.

References

Navigating the Isotopic Landscape of Triphenylene-d12: A Technical Guide to Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Triphenylene-d12 (C₁₈D₁₂), a deuterated polycyclic aromatic hydrocarbon (PAH) utilized in a range of scientific applications, including as an internal standard in mass spectrometry-based analyses and in mechanistic studies. Understanding and verifying the isotopic enrichment and ensuring the stability of this compound are critical for generating accurate and reproducible experimental data.

Isotopic Purity of this compound

The isotopic purity of this compound refers to the percentage of molecules in which all twelve hydrogen atoms have been replaced by deuterium (B1214612). Commercially available this compound typically boasts a high level of isotopic enrichment.

Quantitative Data Summary

The isotopic purity of this compound from various suppliers is consistently high, as summarized in the table below. Researchers should always refer to the Certificate of Analysis for lot-specific data.

| Supplier | Catalog Number | Isotopic Purity (atom % D) | Molecular Formula | Molecular Weight |

| Cambridge Isotope Laboratories | DLM-601-1 | 98% | C₁₈D₁₂ | 240.37 |

| CDN Isotopes | D-0041 | 98 atom % D | C₁₈D₁₂ | 240.37 |

| Sigma-Aldrich | 616362 | 98 atom % D | C₁₈D₁₂ | 240.36 |

| Santa Cruz Biotechnology | sc-224420 | Not Specified | C₁₈D₁₂ | 240.36 |

Experimental Protocols for Isotopic Purity Determination

The isotopic purity of this compound can be accurately determined using two primary analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic enrichment of labeled compounds. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of different isotopologues can be quantified.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., toluene, dichloromethane).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)).

-

Data Acquisition: Acquire the mass spectrum in the region of the molecular ion. For this compound, the expected m/z for the fully deuterated species [M]⁺˙ is approximately 240.15.

-

Data Analysis:

-

Identify the ion cluster corresponding to the molecular ion.

-

Measure the relative intensities of the peaks corresponding to the different isotopologues (d₀ to d₁₂).

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = [Intensity(d₁₂) / Σ(Intensities of all isotopologues)] x 100

Corrections for the natural abundance of ¹³C should be made for highly accurate measurements.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ²H NMR spectroscopy can be employed to determine the isotopic purity of this compound.

¹H NMR Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃) containing a known internal standard of certified purity.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons.

-

Data Analysis:

-

Integrate the residual proton signals corresponding to Triphenylene.

-

Integrate a signal from the internal standard.

-

Calculate the amount of non-deuterated Triphenylene relative to the internal standard.

-

The isotopic purity is then calculated by subtracting the percentage of the non-deuterated and partially deuterated species from 100%.

-

²H NMR Methodology:

-

Sample Preparation: Dissolve the this compound sample in a non-deuterated solvent (e.g., CHCl₃).

-

Instrumentation: Utilize an NMR spectrometer equipped with a deuterium probe.

-

Data Acquisition: Acquire a quantitative ²H NMR spectrum.

-

Data Analysis: The spectrum will show a signal for the deuterium atoms in this compound. The presence of any other signals could indicate impurities or isotopic scrambling. The integral of the deuterium signal can be used to quantify the amount of deuterated compound.

Stability of this compound

Factors Affecting Stability

The stability of this compound can be influenced by several factors:

-

Temperature: Like other PAHs, this compound is expected to be a thermally stable compound. However, prolonged exposure to high temperatures can lead to degradation.

-

Light: PAHs are known to be susceptible to photodegradation. Exposure to UV light can induce chemical reactions, leading to the formation of degradation products.

-

Oxidizing Agents: Strong oxidizing agents can react with the aromatic system of this compound.

-

Hydrogen-Deuterium (H-D) Exchange: The deuterium atoms on the aromatic ring of this compound are generally stable. However, under certain conditions (e.g., presence of acid or base catalysts, or exposure to labile protons), H-D exchange can occur, compromising the isotopic purity.

Recommended Storage and Handling

To ensure the long-term stability and maintain the isotopic purity of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature or refrigerated (2-8 °C) for long-term storage. | Minimizes the rate of potential degradation reactions. |

| Light | Store in an amber vial or in the dark. | Protects the compound from photolytic degradation. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |

| Handling | Handle in a dry environment (e.g., glove box or under a stream of dry inert gas). Use dry glassware. | Minimizes the risk of H-D exchange with atmospheric water. |

| Solvents | For solutions, use high-purity, anhydrous solvents. For long-term storage of solutions, aprotic solvents are preferred. | Prevents H-D exchange with protic solvents and minimizes solvent-mediated degradation. |

CDN Isotopes states that this compound is stable if stored under recommended conditions and should be re-analyzed for chemical purity after three years.[1]

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships discussed in this guide.

Caption: Experimental workflows for determining the isotopic purity of this compound.

Caption: Factors influencing the stability of this compound.

References

An In-depth Technical Guide to the Solubility of Triphenylene-d12 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Triphenylene-d12 in common organic solvents. Due to the limited availability of specific quantitative solubility data for the deuterated form, this guide leverages data for unlabeled triphenylene (B110318) as a close proxy and outlines a detailed experimental protocol for precise solubility determination.

Introduction to this compound

Triphenylene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, forming a highly symmetric and planar structure.[1] Its deuterated isotopologue, this compound, in which all twelve hydrogen atoms are replaced with deuterium (B1214612), is a valuable standard in environmental analysis and various research applications. Understanding its solubility is crucial for its effective use in these fields. The principle of "like dissolves like" is fundamental in predicting the solubility of triphenylene, a nonpolar molecule.[2][3]

Qualitative Solubility of Triphenylene

Triphenylene is generally soluble in nonpolar organic solvents and sparingly soluble in polar solvents.[2] It is practically insoluble in water.[1][2]

Table 1: Qualitative Solubility of Triphenylene in Common Organic Solvents

| Solvent Class | Solvent | Solubility | Reference |

| Aromatic Hydrocarbons | Benzene | Soluble | [2][4] |

| Toluene | Soluble | [2] | |

| Chlorinated Solvents | Chloroform | Soluble | [2][4] |

| Alcohols | Ethanol | Soluble | [4] |

| Carboxylic Acids | Acetic Acid | Soluble | [4] |

| Oils | Various Oils | Soluble | [4] |

| Polar Aprotic Solvents | Acetone | Slightly Soluble | [5] |

| Ethers | Diethyl Ether | Slightly Soluble | [5] |

| Polar Protic Solvents | Water | Insoluble | [1][2] |

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the widely used shake-flask method followed by gravimetric analysis.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Pipettes

-

Evaporating dishes or pre-weighed vials

-

Drying oven or vacuum desiccator

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

-

To further separate the undissolved solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a chemically inert filter.

-

-

Gravimetric Analysis:

-

Transfer the known volume of the saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For less volatile solvents, a drying oven set to a temperature below the boiling point of the solvent and the melting point of this compound can be used.

-

Once the solvent is completely removed, place the dish or vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

-

Weigh the dish or vial containing the dried this compound.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of dried this compound (mg)) / (Volume of the saturated solution withdrawn (mL))

To express the solubility in molarity (mol/L), the molecular weight of this compound is used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Solvent Polarity: As a nonpolar molecule, this compound will exhibit higher solubility in nonpolar solvents.

-

Temperature: The solubility of solids in organic solvents generally increases with temperature.[2]

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents, based on the behavior of its non-deuterated analogue. For precise quantitative data, the detailed experimental protocol outlined herein provides a reliable methodology for researchers and scientists. Careful control of experimental parameters, particularly temperature, is crucial for obtaining accurate and reproducible solubility data.

References

- 1. Triphenylene - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.ws [chem.ws]

- 4. Triphenylene | 217-59-4 [chemicalbook.com]

- 5. TABLE 3-2, Physical and Chemical Properties of Polycyclic Aromatic Hydrocarbonsa - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery of Triphenylene: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylene (B110318) (C₁₈H₁₂), a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, holds a significant place in the history of organic chemistry. Its unique, highly symmetric, and planar structure has made it a subject of interest for over a century, from its initial discovery in the late 19th century to its modern applications in materials science and electronics. This in-depth technical guide provides a comprehensive historical context of the discovery of triphenylene, detailing its first isolation and synthesis, and presenting the available quantitative data and experimental protocols from these pioneering studies.

The Initial Discovery: Isolation from Benzene Pyrolysis (1880)

Triphenylene was first isolated in 1880 by the German chemists H. Schmidt and Gustav Schultz.[1] They identified the compound in the complex mixture of hydrocarbons produced by passing benzene vapor through a red-hot iron tube. Initially, they mistook it for its isomer, chrysene. However, through careful analysis, they were able to distinguish it as a new, distinct compound, which they named triphenylene.[1]

Experimental Protocol: Isolation of Triphenylene (Schmidt and Schultz, 1880)

-

Pyrolysis of Benzene: Benzene vapor was passed through an iron tube heated to a temperature sufficient to induce pyrolysis (likely in the range of 600-800 °C). This process resulted in the formation of a complex mixture of polycyclic aromatic hydrocarbons.

-

Fractional Distillation and Crystallization: The resulting tar-like product was subjected to fractional distillation to separate the components based on their boiling points. The fraction containing hydrocarbons with the approximate formula C₁₈H₁₂ was collected.

-

Purification: This fraction was further purified by repeated recrystallization from suitable solvents, likely including ethanol (B145695) and benzene. This process of selective dissolution and crystallization allowed for the separation of triphenylene from other isomers and impurities.

-

Characterization: The purified crystalline solid was then characterized by its physical properties, including melting point and solubility, and its chemical behavior, which differentiated it from the known isomer, chrysene.

Quantitative Data: Early Characterization of Triphenylene

The initial characterization of triphenylene by Schmidt and Schultz and subsequent early studies provided the first quantitative data for this new compound.

| Property | Reported Value |

| Melting Point | ~198 °C |

| Boiling Point | ~438 °C |

| Molecular Formula | C₁₈H₁₂ |

| Appearance | White to beige crystalline needles |

| Solubility | Insoluble in water; Soluble in ethanol, benzene, acetic acid, and chloroform. |

The First Synthesis: A Landmark Achievement (1907)

Nearly three decades after its discovery, the first chemical synthesis of triphenylene was achieved by the renowned German chemist Carl Mannich in 1907.[1] This was a significant milestone as it confirmed the structure of triphenylene and provided a rational chemical pathway to its formation, independent of the complex and often low-yielding pyrolysis methods.

Experimental Protocol: Synthesis of Triphenylene (Mannich, 1907)

Mannich's synthesis was a two-step process starting from cyclohexanone. While the original publication in Berichte der deutschen chemischen Gesellschaft contains the full experimental details, a summary of the likely procedure is as follows:

Step 1: Synthesis of Dodecahydrotriphenylene

-

Condensation of Cyclohexanone: Cyclohexanone was subjected to a self-condensation reaction, likely under acidic or basic conditions, to form a trimer. This reaction produced dodecahydrotriphenylene (C₁₈H₂₄), the fully saturated precursor to triphenylene. The exact conditions (catalyst, temperature, and reaction time) were optimized to favor the formation of the tricyclic intermediate.

Step 2: Dehydrogenation of Dodecahydrotriphenylene

-

Aromatization: The isolated dodecahydrotriphenylene was then dehydrogenated to form the fully aromatic triphenylene. Mannich reportedly used two methods for this crucial step:

-

Zinc Dust Distillation: Heating dodecahydrotriphenylene with zinc dust at high temperatures.

-

Copper-Catalyzed Dehydrogenation: Passing the vapor of dodecahydrotriphenylene over a heated copper catalyst.[1]

-

-

Purification: The resulting triphenylene was purified by recrystallization to yield the final product. Mannich confirmed the identity of his synthetic product by comparing its properties to those of the triphenylene isolated from benzene pyrolysis.[1]

Visualizing the Historical Timeline

The following diagram illustrates the key milestones in the discovery and first synthesis of triphenylene.

Caption: Timeline of the discovery and first synthesis of triphenylene.

Signaling Pathway of Discovery and Synthesis

The logical flow from the initial observation to the confirmed synthesis of triphenylene can be visualized as a signaling pathway.

Caption: Logical workflow of the discovery and synthesis of triphenylene.

Conclusion

The discovery and synthesis of triphenylene represent a fascinating chapter in the history of organic chemistry. The work of Schmidt, Schultz, and Mannich not only introduced a new polycyclic aromatic hydrocarbon to the scientific community but also showcased the developing power of synthetic chemistry in the early 20th century. The methodologies they employed, from pyrolysis and fractional crystallization to multi-step synthesis and dehydrogenation, laid the groundwork for future research into the properties and applications of this intriguing molecule. For today's researchers, understanding this historical context provides a valuable perspective on the foundations of modern PAH chemistry and the enduring importance of fundamental discovery.

References

A Technical Guide to the Fundamental Differences Between Triphenylene and Triphenylene-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core distinctions between triphenylene (B110318) (C₁₈H₁₂) and its deuterated isotopologue, Triphenylene-d12 (C₁₈D₁₂). The substitution of hydrogen with deuterium (B1214612) atoms imparts significant, measurable differences in the physicochemical and spectroscopic properties of the molecule. Understanding these differences is critical for applications ranging from mechanistic studies in drug metabolism to the development of advanced organic electronic materials.

Core Physicochemical and Spectroscopic Differences

The primary distinction between triphenylene and this compound is the isotopic substitution of all twelve hydrogen atoms with deuterium. This seemingly subtle change at the atomic level manifests in several key property differences, which are summarized below.

Structural and Molecular Properties

The fundamental structural difference lies in the isotopic composition of the C-H versus C-D bonds. This underpins all other observed differences in their chemical and physical behavior.

Triphenylene-d12 in Materials Science: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triphenylene (B110318), a polycyclic aromatic hydrocarbon (PAH) with a unique disc-like structure, has garnered significant attention in materials science for its applications in organic electronics, liquid crystals, and porous frameworks. The deuterated analogue, Triphenylene-d12, where all twelve hydrogen atoms are replaced by deuterium (B1214612), offers enhanced properties and unique analytical possibilities, making it a valuable tool for advanced materials research. This technical guide explores the core applications of this compound, providing detailed insights into its properties, synthesis, and experimental utilization. The substitution of protium (B1232500) with deuterium strengthens chemical bonds, leading to a slower rate of chemical degradation, extended device lifetimes, and improved overall performance in various applications.[1]

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a direct comparison with its non-deuterated counterpart.

| Property | This compound | Triphenylene |

| Molecular Formula | C₁₈D₁₂[2][3] | C₁₈H₁₂ |

| Molecular Weight | 240.37 g/mol [2][3] | 228.29 g/mol |

| CAS Number | 17777-56-9[2][3] | 217-59-4[2][3] |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |

| Appearance | White to off-white solid | White to pale yellow solid |

| Solubility | Soluble in organic solvents like chloroform, benzene (B151609), and toluene | Soluble in organic solvents like chloroform, benzene, and toluene |

| Storage | Store at room temperature away from light and moisture.[2] | Store at room temperature |

Synthesis of this compound

Experimental Protocol: Perdeuteration of Triphenylene via Acid-Catalyzed H/D Exchange

This protocol is based on general methods for the deuteration of polycyclic aromatic hydrocarbons.

Materials:

-

Triphenylene (C₁₈H₁₂)

-

Deuterated triflic acid (CF₃SO₃D)

-

Deuterated benzene (C₆D₆)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Deuterated water (D₂O)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

Dissolution: In a dry round-bottom flask, dissolve triphenylene (1.0 g) in deuterated benzene (50 mL).

-

Acid Addition: Carefully add deuterated triflic acid (0.5 mL) to the solution under an inert atmosphere (e.g., argon).

-

Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of proton signals.

-

Quenching: Slowly add the reaction mixture to a stirred solution of anhydrous sodium carbonate in deuterated water (D₂O) to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane. Wash the organic layer with D₂O (2 x 20 mL).

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/dichloromethane gradient to obtain pure this compound.

-

Characterization: Confirm the isotopic purity and identity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationship for Synthesis

Caption: Synthesis workflow for this compound.

Applications in Materials Science

The unique properties of this compound make it a valuable material for a range of applications in materials science, primarily leveraging the "deuterium isotope effect." The stronger C-D bond compared to the C-H bond leads to increased stability and longevity of devices.

Organic Light-Emitting Diodes (OLEDs)

Deuteration of organic materials used in OLEDs has been shown to significantly enhance device lifetime and efficiency.[4][5][6] By replacing C-H bonds with more stable C-D bonds, non-radiative decay pathways can be suppressed, leading to improved luminescence and operational stability. Triphenylene derivatives are often used as host materials in phosphorescent OLEDs (PHOLEDs) due to their high triplet energy.

Quantitative Data: Performance Enhancement in Deuterated OLEDs

| Parameter | Non-Deuterated Host | Deuterated Host | Improvement Factor |

| Device Lifetime (T₉₀) | 1 | up to 8x | 8 |

| External Quantum Efficiency (EQE) | Baseline | Increased | ~1.1 - 1.4x |

| Power Efficiency | Baseline | Increased | ~1.1 - 1.2x |

Note: Data is generalized from studies on various deuterated host materials for blue PHOLEDs.[2][6]

Experimental Protocol: Fabrication of a Deuterated OLED

This protocol outlines the fabrication of a simple OLED device using this compound as a host material.

Materials:

-

Indium tin oxide (ITO)-coated glass substrate

-

Hole injection layer (HIL) material (e.g., PEDOT:PSS)

-

Hole transport layer (HTL) material (e.g., TAPC)

-

Emissive layer (EML): this compound doped with a phosphorescent emitter (e.g., Ir(ppy)₃)

-

Electron transport layer (ETL) material (e.g., TPBi)

-

Electron injection layer (EIL) material (e.g., LiF)

-

Aluminum (Al) for the cathode

-

Organic solvents for cleaning (acetone, isopropanol)

-

Deionized water

-

Thermal evaporator

Procedure:

-

Substrate Cleaning: Clean the ITO-coated glass substrate by sonicating in deionized water, acetone (B3395972), and isopropanol (B130326) for 15 minutes each, followed by drying with nitrogen gas. Treat the substrate with UV-ozone for 10 minutes to improve the work function of the ITO.

-

HIL Deposition: Spin-coat the HIL material (PEDOT:PSS) onto the ITO substrate and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.

-

HTL Deposition: Thermally evaporate the HTL material (TAPC) to a thickness of 40 nm.

-

EML Deposition: Co-evaporate this compound as the host and the phosphorescent emitter (e.g., 6% Ir(ppy)₃) to a thickness of 20 nm.

-

ETL Deposition: Thermally evaporate the ETL material (TPBi) to a thickness of 30 nm.

-

EIL and Cathode Deposition: Sequentially evaporate the EIL (LiF, 1 nm) and the Al cathode (100 nm) without breaking the vacuum.

-

Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy to prevent degradation from air and moisture.

-

Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and operational lifetime of the fabricated device.

Signaling Pathway for OLED Operation

Caption: OLED device operation workflow.

Discotic Liquid Crystals

Triphenylene and its derivatives are well-known to form discotic liquid crystal phases, where the disc-shaped molecules stack into columns. These columnar structures can exhibit one-dimensional charge transport, making them interesting for applications in organic field-effect transistors (OFETs) and sensors. Deuterium NMR spectroscopy is a powerful technique to study the molecular ordering and dynamics within these liquid crystalline phases. This compound can serve as a deuterated probe molecule to investigate the anisotropic environment of the liquid crystal matrix.

Experimental Protocol: Deuterium NMR of this compound in a Liquid Crystal Host

Materials:

-

This compound

-

A non-deuterated discotic liquid crystal host (e.g., a hexa-alkoxy-substituted triphenylene)

-

NMR tube

-

NMR spectrometer with a deuterium probe

Procedure:

-

Sample Preparation: Prepare a mixture of the discotic liquid crystal host and a small amount of this compound (e.g., 1-5 mol%) in an NMR tube.

-

Phase Transition: Heat the sample above the clearing point of the liquid crystal to ensure a homogeneous isotropic mixture.

-

Cooling into Mesophase: Slowly cool the sample into the desired discotic liquid crystal mesophase within the NMR spectrometer's magnetic field. This will align the columns of the liquid crystal.

-

Deuterium NMR Spectroscopy: Acquire the deuterium (²H) NMR spectrum of the aligned sample. The quadrupolar splitting in the spectrum will provide information about the orientation of the this compound molecules within the liquid crystal matrix.

-

Data Analysis: Analyze the spectral line shapes and splittings to determine the order parameter of the this compound probe, which reflects the degree of orientational order of the liquid crystal host.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Triphenylene-based linkers are used to construct highly porous and stable MOFs and COFs. These materials have potential applications in gas storage, separation, and catalysis. Using this compound as a linker can provide a unique tool for studying the framework's dynamics and guest-host interactions using techniques like neutron scattering. The difference in neutron scattering length between hydrogen and deuterium allows for contrast variation studies, providing detailed structural information that is not accessible with X-ray diffraction.

Experimental Protocol: Synthesis of a MOF with a this compound Linker

This protocol is a general representation for the solvothermal synthesis of a triphenylene-based MOF.

Materials:

-

This compound-dicarboxylic acid (a functionalized derivative of this compound)

-

Metal salt (e.g., zinc nitrate, copper nitrate)

-

Solvent (e.g., N,N-dimethylformamide - DMF)

-

Glass vial or Teflon-lined autoclave

Procedure:

-

Reactant Mixture: In a glass vial, dissolve the this compound-dicarboxylic acid linker and the metal salt in DMF.

-

Solvothermal Synthesis: Seal the vial and heat it in an oven at a specific temperature (e.g., 80-120°C) for a defined period (e.g., 24-72 hours). During this time, crystals of the MOF will form.

-

Isolation and Washing: After cooling to room temperature, collect the crystals by filtration or decantation. Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol (B145695) or acetone to remove unreacted starting materials and solvent molecules from the pores.

-

Activation: Activate the MOF by carefully removing the solvent from the pores, usually by heating under vacuum.

-

Characterization: Characterize the resulting deuterated MOF using powder X-ray diffraction (PXRD) to confirm the crystal structure, thermogravimetric analysis (TGA) to assess thermal stability, and gas adsorption measurements to determine the porosity. Neutron scattering studies can then be performed to investigate the framework dynamics and guest interactions.

Logical Relationship for MOF Synthesis

Caption: MOF synthesis workflow with this compound.

Conclusion

This compound is a powerful tool for materials scientists, offering a means to enhance the performance and stability of organic electronic devices and providing a unique probe for studying the structure and dynamics of complex materials like liquid crystals and porous frameworks. The deuterium isotope effect provides a clear advantage in applications where material degradation is a limiting factor. As the demand for high-performance, long-lasting materials continues to grow, the strategic use of deuterated compounds like this compound will undoubtedly play an increasingly important role in the development of next-generation technologies. Further research into the synthesis of novel deuterated triphenylene derivatives and their integration into advanced material architectures will continue to unlock new possibilities.

References

- 1. deutramed.com [deutramed.com]

- 2. oled-info.com [oled-info.com]

- 3. Triphenylene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-601-1 [isotope.com]

- 4. Lifetime Enhancement and Degradation Study of Blue OLEDs Using Deuterated Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oled-info.com [oled-info.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Precision Quantification of Polycyclic Aromatic Hydrocarbons Using Triphenylene-d12 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of polycyclic aromatic hydrocarbons (PAHs) is critical in environmental monitoring, food safety, and toxicology studies due to their carcinogenic and mutagenic properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of PAHs. However, the complexity of sample matrices and the multi-step sample preparation procedures can lead to variations in analyte recovery and instrument response. The use of an internal standard is essential to ensure the accuracy and precision of quantitative results. Isotopically labeled internal standards, such as Triphenylene-d12, are ideal for this purpose as they exhibit chemical and physical properties nearly identical to their corresponding native analytes, but are distinguishable by their mass-to-charge ratio in the mass spectrometer. This application note provides a detailed protocol for the use of this compound as an internal standard for the GC-MS analysis of PAHs.

This compound (C18D12) is a deuterated form of Triphenylene, a four-ring aromatic hydrocarbon.[1][2] Its molecular weight is 240.36 g/mol .[1][2] The use of deuterated internal standards, like this compound, is a well-established practice in isotope dilution mass spectrometry (IDMS) to correct for the loss of analytes during sample extraction and cleanup, as well as fluctuations in instrument performance. This method offers high sensitivity and selectivity, particularly when using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) modes.[3]

Principle of Isotope Dilution GC-MS

The core principle of using an isotopically labeled internal standard like this compound lies in adding a known amount of the standard to the sample at the earliest stage of the sample preparation process. Because this compound has very similar chemical and physical properties to the target PAH analytes, it will be affected by the extraction, cleanup, and analysis steps in the same manner as the native compounds. By monitoring the signal of the native PAH and the deuterated internal standard, any loss of analyte during the procedure can be accurately corrected for, leading to more reliable and reproducible quantification.

The quantification is based on the ratio of the response of the native analyte to the response of the isotopically labeled internal standard. This ratio is then used to calculate the concentration of the analyte in the original sample using a calibration curve prepared with standards containing both the native analytes and the internal standard.

Experimental Protocols

The following protocols are generalized and may require optimization for specific sample matrices and target analytes.

Reagents and Materials

-

Solvents: Acetone, Hexane (B92381), Dichloromethane (B109758), Toluene (B28343), Methanol (all high purity, suitable for GC-MS analysis).

-

Standards:

-

This compound internal standard solution (e.g., 100 µg/mL in a suitable solvent).

-

Calibration standards containing a mixture of target PAHs at various concentrations.

-

-

Solid-Phase Extraction (SPE) Cartridges: Silica (B1680970) or C18 cartridges for sample cleanup.

-

QuEChERS Kits: For solid samples like meat or soil.

-

Anhydrous Sodium Sulfate: For removal of residual water.

-

Glassware: Vials, flasks, pipettes, and syringes.

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are examples for different sample types.

a) Water Samples (Liquid-Liquid Extraction & SPE)

-

To a 1 L water sample, add a known amount of this compound internal standard solution.

-

Perform liquid-liquid extraction using dichloromethane or a similar organic solvent.

-

Dry the organic extract with anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

For further cleanup, pass the concentrated extract through a conditioned silica or C18 SPE cartridge.

-

Elute the PAHs with an appropriate solvent mixture (e.g., hexane:dichloromethane).

-

Concentrate the eluate to the final volume (e.g., 1 mL) for GC-MS analysis.

b) Solid Samples (e.g., Soil, Sediment, Food) using QuEChERS [4]

-

Homogenize 5-10 g of the solid sample.

-

Add a known amount of this compound internal standard solution.

-

Add acetonitrile (B52724) and the QuEChERS extraction salts.

-

Shake vigorously and centrifuge.

-

Take an aliquot of the supernatant for dispersive SPE cleanup.

-

Add the appropriate d-SPE sorbent and shake.

-

Centrifuge and take the supernatant.

-

Evaporate the solvent and reconstitute in a suitable solvent (e.g., toluene or hexane) for GC-MS analysis.

c) Oily/Fatty Samples (e.g., Edible Oils, Fish) using Saponification [5]

-

To a weighed amount of the sample, add a known amount of this compound internal standard.

-

Add a methanolic potassium hydroxide (B78521) solution and heat to saponify the lipids.

-

After cooling, perform liquid-liquid extraction with hexane.

-

Wash the hexane extract with water to remove residual soap.

-

Dry the extract over anhydrous sodium sulfate.

-

Concentrate the extract and proceed with SPE cleanup if necessary.

-

Adjust the final volume for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for PAH analysis. These should be optimized for the specific instrument and analytes.

-

Gas Chromatograph (GC):

-

Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

-

Inlet: Splitless injection at 280-300°C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 60-80°C, hold for 1-2 min.

-

Ramp: 10-20°C/min to 300-320°C.

-

Final hold: 5-10 min.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or MS/MS for higher selectivity and sensitivity.

-

Ions to Monitor:

-

This compound: m/z 240 (quantification ion), other ions for confirmation.

-

Native PAHs: Monitor the molecular ion and at least one other characteristic ion for each target analyte.

-

-

Calibration and Quantification

-

Prepare a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of this compound.

-

Analyze the calibration standards using the same GC-MS method as the samples.

-

For each analyte, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Calculate the concentration of each analyte in the samples using the response factor from the calibration curve.

Data Presentation

Quantitative data from method validation studies using deuterated PAHs as internal standards are summarized below. These tables provide an overview of the expected performance of such methods.

Table 1: GC-MS Method Performance for PAH Analysis using a Deuterated Internal Standard

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.995 | [4][7][8] |

| Limit of Detection (LOD) | 0.01 - 1.5 ng/g | [9] |

| Limit of Quantification (LOQ) | 0.03 - 5.0 ng/g | [7][9] |

| Recovery | 70 - 120% | [3][4][8] |

| Relative Standard Deviation (RSD) | < 15% | [8] |

Table 2: Example of Ions Monitored in SIM Mode for Selected PAHs and this compound

| Compound | Quantification Ion (m/z) | Confirmation Ion(s) (m/z) |

| Phenanthrene | 178 | 179, 176 |

| Fluoranthene | 202 | 203, 200 |

| Pyrene | 202 | 203, 200 |

| Benzo[a]anthracene | 228 | 229, 226 |

| Chrysene | 228 | 229, 226 |

| This compound (IS) | 240 | 241, 238 |

| Benzo[b]fluoranthene | 252 | 253, 250 |

| Benzo[k]fluoranthene | 252 | 253, 250 |

| Benzo[a]pyrene | 252 | 253, 250 |

| Indeno[1,2,3-cd]pyrene | 276 | 277, 274 |

| Dibenzo[a,h]anthracene | 278 | 279, 276 |

| Benzo[g,h,i]perylene | 276 | 277, 274 |

Mandatory Visualizations

Caption: Experimental workflow for PAH analysis using this compound.

Caption: Logical relationship in isotope dilution mass spectrometry.

Conclusion

The use of this compound as an internal standard in GC-MS analysis provides a robust and reliable method for the quantification of polycyclic aromatic hydrocarbons in a variety of complex matrices. The chemical similarity of the deuterated standard to the native analytes ensures that it accurately accounts for variations in sample preparation and instrument response, leading to high-quality data that meets the stringent requirements of regulatory methods and research applications. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists to implement this methodology in their laboratories.

References

- 1. This compound 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. tdi-bi.com [tdi-bi.com]

- 7. Isotope dilution-GC-MS/MS analysis of 16 polycyclic aromatic hydrocarbons in selected medicinal herbs used as health food additives [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative NMR (qNMR) with Triphenylene-d12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique for determining the concentration or purity of a substance. Unlike chromatographic methods, qNMR is a primary ratio method that does not require a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of an analyte's signal to the integral of a certified internal standard of known purity and mass, the absolute quantity of the analyte can be determined with high accuracy and precision.[1]

Triphenylene-d12 (C₁₈D₁₂) serves as an excellent internal standard for ¹H qNMR for several reasons. Its deuterated nature means it has a minimal number of residual proton signals, which reduces the likelihood of signal overlap with the analyte. As a stable, non-volatile, and non-hygroscopic solid, it is easy to handle and weigh accurately. Its aromatic structure provides residual proton signals in a region of the ¹H NMR spectrum that is often clear of analyte signals.

This document provides a detailed protocol for using this compound as an internal standard for the quantitative analysis of organic molecules.

Principle of qNMR with an Internal Standard

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of protons generating that signal. When an analyte is mixed with an internal standard (IS) of known purity, the purity of the analyte can be calculated using the following equation:

Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

Where:

-

I_analyte : Integral of the analyte signal

-

I_IS : Integral of the internal standard signal (this compound)

-

N_analyte : Number of protons for the integrated analyte signal

-

N_IS : Number of protons for the integrated internal standard signal

-

MW_analyte : Molecular weight of the analyte

-

MW_IS : Molecular weight of the internal standard (this compound: 240.36 g/mol )[2]

-

m_analyte : Mass of the analyte

-

m_IS : Mass of the internal standard

-

Purity_IS : Purity of the internal standard

Experimental Workflow

The overall workflow for a qNMR experiment using this compound as an internal standard is depicted below.

Caption: General workflow for qNMR analysis.

Detailed Experimental Protocol

-

Analyte: The compound to be quantified.

-

Internal Standard: this compound (≥98% isotopic purity).

-

Deuterated Solvent: A high-purity deuterated solvent that dissolves both the analyte and this compound (e.g., Chloroform-d, DMSO-d₆, Benzene-d₆).

-

Analytical Balance: Capable of weighing to at least 0.01 mg.

-

NMR Spectrometer: A well-maintained NMR spectrometer (e.g., 400 MHz or higher).

-

NMR Tubes: High-precision NMR tubes.

-

Glassware: Vials, pipettes, etc.

Accurate sample preparation is critical for reliable qNMR results.

-

Weighing:

-

Accurately weigh approximately 5-20 mg of the analyte into a clean, dry vial. Record the exact mass.

-

Accurately weigh an appropriate amount of this compound into the same vial to achieve a molar ratio of approximately 1:1 with the analyte. Record the exact mass.

-

-

Solvent Selection and Dissolution:

-

Choose a deuterated solvent in which both the analyte and this compound are fully soluble. Triphenylene (B110318) is readily soluble in nonpolar organic solvents like benzene, toluene, and chloroform.

-

Add a sufficient volume of the deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial.

-

Ensure complete dissolution by vortexing or gentle sonication. A clear, homogeneous solution is essential.

-

-

Transfer to NMR Tube:

-

Carefully transfer the solution to a clean, dry NMR tube.

-

Cap the NMR tube to prevent solvent evaporation.

-

Quantitative accuracy is highly dependent on the NMR acquisition parameters.

-

T₁ Relaxation Time Determination (Crucial Step):

-

The longitudinal relaxation time (T₁) of the analyte and the residual proton signals of this compound must be determined to set the relaxation delay (D1) correctly.

-

Use an inversion-recovery pulse sequence to measure the T₁ values for the signals you intend to use for quantification. A detailed protocol for T1 measurement is a standard feature of most NMR spectrometer software.

-

-

Acquisition Parameters:

-

Relaxation Delay (D1): Set D1 to be at least 7 times the longest T₁ value of the signals of interest (both analyte and this compound). This ensures complete relaxation between scans, which is essential for accurate integration.

-

Pulse Angle: Use a 30° or 45° pulse angle. While a 90° pulse gives the maximum signal in a single scan, a smaller pulse angle allows for a shorter relaxation delay if T1 values are very long, though setting D1 based on T1 is the more rigorous approach.

-

Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated. This typically requires 16 to 64 scans.

-

Spectral Width: Ensure the spectral width is large enough to encompass all signals of interest and provide a clean baseline on both sides.

-

Receiver Gain: Optimize the receiver gain to avoid signal clipping.

-

Careful and consistent data processing is key to obtaining accurate integrals.

-

Fourier Transform: Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz before Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the signals to be integrated.

-

Integration:

-

Manually integrate the selected analyte and this compound signals. The integration limits should be set wide enough to encompass the entire signal, including any ¹³C satellites if they are to be included for both signals. Consistency in the integration of both the analyte and the standard is crucial.

-

The ¹H NMR spectrum of non-deuterated triphenylene shows two multiplets, one around 8.6 ppm and another around 7.6 ppm in CDCl₃. The residual proton signals in this compound will likely appear in these regions. Choose a residual signal that is well-resolved and free from overlap with any analyte or impurity signals.

-

Data Presentation

Summarize the quantitative data in a clear and structured table for easy comparison and reporting.

Table 1: qNMR Data for Purity Determination of Analyte X

| Parameter | Analyte (X) | Internal Standard (this compound) |

| Mass (mg) | e.g., 10.24 | e.g., 8.55 |

| Molecular Weight ( g/mol ) | e.g., 150.18 | 240.36 |

| Purity (%) | To be determined | e.g., 99.5 |

| ¹H NMR Signal (ppm) | e.g., 3.85 (s) | e.g., 8.6 (residual) |

| Number of Protons (N) | e.g., 3 | e.g., 1 (hypothetical) |

| Integral Value (I) | e.g., 25.43 | e.g., 10.12 |

Calculation Example:

Using the data from Table 1 and the formula from Section 1:

Purity_X (%) = (25.43 / 10.12) * (1 / 3) * (150.18 / 240.36) * (8.55 / 10.24) * 99.5% = 43.4%

Visualization of Key Relationships

The selection of a suitable internal standard is governed by several key criteria.

Caption: Criteria for selecting a qNMR internal standard.

The relationship between the key experimental parameters and the accuracy of the qNMR result is crucial to understand.

Caption: Key parameters influencing qNMR accuracy.

Conclusion

The use of this compound as an internal standard in ¹H qNMR provides a reliable and accurate method for the quantification of organic molecules. Adherence to the detailed protocol, particularly with respect to accurate sample preparation and the correct setting of NMR acquisition parameters like the relaxation delay, is paramount to achieving high-quality, reproducible results. This method is a valuable tool for purity assessment and concentration determination in research, development, and quality control settings.

References

Application of Triphenylene-d12 in the Analysis of Environmental Contaminants

Introduction

Triphenylene-d12, a deuterated polycyclic aromatic hydrocarbon (PAH), serves as a critical internal standard in the quantitative analysis of PAHs in various environmental matrices. Its structural similarity to native triphenylene (B110318) and its isomer chrysene (B1668918), coupled with a distinct mass difference due to the deuterium (B1214612) labeling, makes it an ideal tool for isotope dilution mass spectrometry (IDMS). This technique is renowned for its high accuracy and precision, as the internal standard is added at the beginning of the sample preparation process, effectively compensating for analyte losses during extraction and cleanup, as well as variations in instrument response. This compound is frequently employed in methods based on gas chromatography-mass spectrometry (GC-MS) to monitor contamination levels in soil, sediment, water, and biological tissues.

Key Applications

The primary application of this compound is as an internal standard for the quantification of PAHs.[1][2] Due to its chemical properties and retention time, it is particularly well-suited for the quantification of chrysene and benzo[a]anthracene.[3] In broader applications, it is often part of a suite of deuterated PAH standards used to cover a wide range of analyte retention times and molecular weights.[2][4] This ensures that each native PAH is quantified against a closely eluting, structurally similar internal standard, which is a best practice in environmental analytical chemistry.

Analytical Principle: Isotope Dilution Mass Spectrometry

Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample before any sample processing. The underlying principle is that the labeled and unlabeled analytes behave identically throughout the extraction, cleanup, and analysis steps. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be accurately determined, irrespective of incomplete recovery. This approach significantly enhances the reliability and comparability of data generated in environmental monitoring studies.[5]

Experimental Protocols

Protocol 1: Analysis of PAHs in Soil and Sediment Samples

This protocol outlines the extraction and analysis of polycyclic aromatic hydrocarbons from solid matrices like soil and sediment using this compound as an internal standard.

1. Sample Preparation and Extraction:

-

Sample Pre-treatment: Air-dry the soil or sediment sample to a constant weight and homogenize it by grinding and sieving.

-

Internal Standard Spiking: Accurately weigh approximately 10-20 grams of the homogenized sample into an extraction thimble. Spike the sample with a known amount of this compound internal standard solution (e.g., 1 mL of an 80 µg/mL solution in dichloromethane).[4] A surrogate standard, such as p-terphenyl-d14, may also be added to monitor extraction efficiency.[4]

-

Extraction:

-

Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract with dichloromethane (B109758) for 16-24 hours.[4]

-

Ultrasonic Extraction: Alternatively, mix the sample with the internal standard and an appropriate solvent (e.g., a 1:1 mixture of acetone (B3395972) and n-hexane) in a centrifuge tube.[3] Sonicate the mixture for a specified period (e.g., 15 minutes) to extract the PAHs.[3]

-

-

Concentration: After extraction, concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

2. Extract Cleanup:

-

Silica (B1680970) Gel Chromatography: To remove interfering compounds, pass the concentrated extract through a silica gel column. Elute the PAH fraction with a suitable solvent mixture, such as n-pentane and dichloromethane.

-

Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL prior to GC-MS analysis.

3. GC-MS Analysis:

-

Instrument Conditions: A gas chromatograph coupled to a mass spectrometer is used for the analysis. Typical conditions are provided in the table below. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[2][3]

-

Calibration: Prepare a series of calibration standards containing the target PAHs at different concentrations, each spiked with the same constant amount of this compound internal standard.

4. Data Analysis and Quantification:

-

Calculate the relative response factor (RRF) for each target analyte relative to this compound using the calibration standards.

-

Quantify the concentration of each PAH in the sample extract by comparing the peak area ratio of the native analyte to this compound with the established RRF.

Protocol 2: Analysis of PAHs in Water Samples

This protocol describes the extraction and analysis of PAHs from aqueous matrices.

1. Sample Preparation and Extraction:

-

Sample Collection and Preservation: Collect a 1-liter water sample in a clean glass bottle. If residual chlorine is present, dechlorinate with sodium thiosulfate. Adjust the sample pH to below 2 with hydrochloric acid.

-

Internal Standard Spiking: Spike the water sample with the this compound internal standard solution.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Transfer the sample to a separatory funnel and perform a series of extractions with dichloromethane.[6]

-

Solid-Phase Extraction (SPE): Alternatively, pass the water sample through an SPE cartridge packed with a suitable sorbent. The PAHs are retained on the cartridge while the water passes through. Elute the PAHs from the cartridge with an organic solvent.[7]

-

-

Drying and Concentration: Dry the collected organic extract with anhydrous sodium sulfate (B86663) and concentrate it to a final volume of 1 mL.

2. GC-MS Analysis and Quantification:

-

Follow the same GC-MS analysis and quantification steps as described in Protocol 1.

Data Presentation

Table 1: Typical GC-MS Instrumental Parameters for PAH Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Inlet Temperature | 300 °C[3] |

| Carrier Gas | Helium or Hydrogen[8] |

| Column | e.g., Agilent J&W DB-EUPAH (30 m x 0.25 mm, 0.25 µm)[8] or Zebron™ ZB-PAH-SeleCT |

| Oven Program | Initial temp 40-60°C, hold for 1 min, ramp at various rates to a final temp of 320-350°C, hold for 5-15 min[3][9] |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ion Source Temp. | 200-250 °C[3] |

| Transfer Line Temp. | 280-320 °C[3] |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ions | Specific m/z for each PAH and this compound (m/z 240) |

Table 2: Example Quantitative Data for PAH Analysis using Deuterated Internal Standards

| Analyte | Method Detection Limit (MDL) (µg/L) | Recovery (%) |

| Naphthalene | 0.01-0.05 | 70-120[6] |

| Acenaphthene | 0.01-0.05 | 70-120[6] |

| Fluorene | 0.01-0.05 | 70-120[6] |

| Phenanthrene | 0.01-0.05 | 70-120[6] |

| Anthracene | 0.01-0.05 | 70-120[6] |

| Fluoranthene | 0.01-0.05 | 80-120[6] |

| Pyrene | 0.01-0.05 | 80-120[6] |

| Benzo[a]anthracene | 0.01-0.05 | 80-120[6] |

| Chrysene | 0.01-0.05 | 80-120[6] |

| Benzo[b]fluoranthene | 0.01-0.05 | 80-120[6] |

| Benzo[k]fluoranthene | 0.01-0.05 | 80-120[6] |

| Benzo[a]pyrene | 0.01-0.05 | 80-120[6] |

| Indeno[1,2,3-cd]pyrene | 0.01-0.05 | 80-120[6] |

| Dibenz[a,h]anthracene | 0.01-0.05 | 80-120[6] |

| Benzo[g,h,i]perylene | 0.01-0.05 | 80-120[6] |